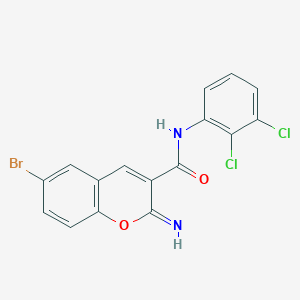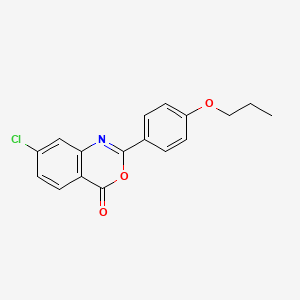
6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H9BrCl2N2O2 and its molecular weight is 412.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.92245 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Eco-friendly Synthesis Approaches
A study by Proença and Costa (2008) presents an eco-friendly method for synthesizing 2-imino-2H-chromene-3-carboxamides, which may include compounds similar to 6-bromo-N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide. This method utilizes aqueous sodium carbonate for the Knoevenagel condensation, highlighting a sustainable approach to synthesizing chromene derivatives with potential applications in drug development and material science Proença, F., & Costa, Marta. (2008). Green Chemistry.
Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic properties of acylthioureas, including those with dichlorophenyl substituents, indicating potential antimicrobial applications. The study found significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, particularly strains known for biofilm formation. This suggests that derivatives of chromene, such as this compound, could be explored for their antibacterial and antibiofilm properties Limban, C., Marutescu, L., & Chifiriuc, M. (2011). Molecules.
Synthesis and Characterization
Asheri, Habibi-Khorassani, and Shahraki (2016) discussed the synthesis and characterization of chromene derivatives, focusing on their kinetic and thermodynamic properties. Their work provides a foundation for understanding the chemical behavior and potential applications of chromene compounds in pharmaceuticals and materials science. This includes insights into reaction mechanisms and the stability of chromene derivatives under various conditions Asheri, O., Habibi-Khorassani, S., & Shahraki, M. (2016). RSC Advances.
GPR35 Agonist for Medical Research
Thimm, Funke, Meyer, and Müller (2013) explored the use of chromene derivatives as agonists for GPR35, a G protein-coupled receptor, indicating their potential in medical research. Specifically, they synthesized a potent and selective GPR35 agonist, highlighting the utility of chromene derivatives in studying orphan receptors and their roles in disease Thimm, D., Funke, M., Meyer, A., & Müller, C. (2013). Journal of medicinal chemistry.
Antimicrobial Activity
Ukhov, Mikhalev, Boyarshinov, and Novikova (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, demonstrating some compounds' antimicrobial activity. This suggests the potential of chromene derivatives in developing new antimicrobial agents Ukhov, S. V., Mikhalev, A., Boyarshinov, V. D., & Novikova, V. (2021). Pharmaceutical Chemistry Journal.
Propiedades
IUPAC Name |
6-bromo-N-(2,3-dichlorophenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2O2/c17-9-4-5-13-8(6-9)7-10(15(20)23-13)16(22)21-12-3-1-2-11(18)14(12)19/h1-7,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAJTSASFFKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)
![N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)
![N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4615312.png)
![ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4615313.png)
![methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate](/img/structure/B4615320.png)
![1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4615323.png)
![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)
